molecular formula C8H11ClN2O2 B11900621 5-(tert-Butoxy)-4-chloropyridazin-3(2H)-one CAS No. 1346697-48-0

5-(tert-Butoxy)-4-chloropyridazin-3(2H)-one

Cat. No.: B11900621
CAS No.: 1346697-48-0
M. Wt: 202.64 g/mol
InChI Key: BVQGLOUSTOOEBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(tert-Butoxy)-4-chloropyridazin-3(2H)-one is a chemical compound that features a tert-butoxy group and a chlorine atom attached to a pyridazinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(tert-Butoxy)-4-chloropyridazin-3(2H)-one typically involves the introduction of the tert-butoxy group into the pyridazinone ring. One common method involves the reaction of 4-chloropyridazin-3(2H)-one with tert-butyl alcohol in the presence of an acid catalyst. The reaction conditions often include elevated temperatures and prolonged reaction times to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may utilize flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(tert-Butoxy)-4-chloropyridazin-3(2H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include tert-butyl esters, reduced pyridazinone derivatives, and various substituted pyridazinones, depending on the specific reagents and conditions used .

Scientific Research Applications

5-(tert-Butoxy)-4-chloropyridazin-3(2H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(tert-Butoxy)-4-chloropyridazin-3(2H)-one involves its interaction with molecular targets such as enzymes and receptors. The tert-butoxy group can enhance the compound’s binding affinity to these targets, while the chlorine atom can participate in various chemical reactions that modulate the compound’s activity. The pathways involved may include enzyme inhibition or activation, receptor binding, and signal transduction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(tert-Butoxy)-4-chloropyridazin-3(2H)-one is unique due to the presence of both the tert-butoxy group and the chlorine atom on the pyridazinone ring. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .

Properties

CAS No.

1346697-48-0

Molecular Formula

C8H11ClN2O2

Molecular Weight

202.64 g/mol

IUPAC Name

5-chloro-4-[(2-methylpropan-2-yl)oxy]-1H-pyridazin-6-one

InChI

InChI=1S/C8H11ClN2O2/c1-8(2,3)13-5-4-10-11-7(12)6(5)9/h4H,1-3H3,(H,11,12)

InChI Key

BVQGLOUSTOOEBT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=C(C(=O)NN=C1)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.